molecular formula C28H33N7O5 B1193320 Palbociclib-Succinic acid

Palbociclib-Succinic acid

Cat. No. B1193320
M. Wt: 547.616
InChI Key: CRYHQIUZDOTVPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Palbociclib-Succinic acid, also known as Palbociclib- Succinate or Palbociclib--hemisuccinic acid, is a Palbociclib- derivative with a succinic acid linker. The carboxy group of Palbociclib--Succinic acid, after activiating, can be used to conjugate with other molecules such as peptides, proteins, antibodies or enzymes, or polymers.Palbociclib--Succinic acid is a useful agent to make Palbociclib--conjugate for drug delivery, nanodrug research. Palbociclib was approved on February 3, 2015 as a treatment (in combination with letrozole) for patients with estrogen receptor-positive advanced breast cancer.

Scientific Research Applications

Co-Amorphous Palbociclib–Organic Acid Systems

A study by Zhang et al. (2019) in "RSC Advances" explored co-amorphous drug systems combining palbociclib with organic acids, including succinic acid. This formulation showed improved solubility, dissolution rate, and stability, with maintained biosafety and drug efficacy, offering a basis for clinical applications of palbociclib–succinic acid co-amorphous systems (Zhang et al., 2019).

Palbociclib's Mechanism of Action and Interaction

Llanos et al. (2019) in "Oncogene" reported that palbociclib concentrates in intracellular acidic vesicles. This lysosomal trapping contributes to its prolonged activity and interaction with other drugs, highlighting a novel aspect of palbociclib's functionality, potentially influencing its combination with other compounds, such as succinic acid (Llanos et al., 2019).

Palbociclib's Role in Cancer Treatment

The study "Palbociclib: First Global Approval" by Dhillon (2015) in "Drugs" detailed the approval of palbociclib as a CDK4/6 inhibitor for advanced breast cancer treatment. This milestone underscores its significance in oncological therapeutics, which may extend to its combination with succinic acid (Dhillon, 2015).

Palbociclib's Efficacy in Combination Therapies

Bollard et al. (2016) in "Gut" demonstrated palbociclib's potential in hepatocellular carcinoma treatment, especially in combination with other drugs. This suggests a potential for exploring combinations like palbociclib and succinic acid in various cancer types (Bollard et al., 2016).

Novel Cocrystals of Palbociclib

Duan et al. (2021) in "Pharmaceutics" explored cocrystals of palbociclib to enhance its solubility and bioavailability. This research into palbociclib's physical chemistry could be relevant for its combination with succinic acid, aiming at improved pharmacokinetics (Duan et al., 2021).

Palbociclib's Pharmacodynamics and Clinical Development

Clark et al. (2016) in "JAMA oncology" provided a comprehensive review of palbociclib's pharmacodynamics and clinical trials. Understanding its clinical development is crucial for potential applications in combination with succinic acid (Clark et al., 2016).

Palbociclib and Radiosensitivity in Cancer

Huang et al. (2018) in the "European journal of cancer" found that palbociclib enhances radiosensitivity in certain cancers. This aspect could inform research on palbociclib-succinic acid formulations in oncology (Huang et al., 2018).

Palbociclib's Impact on Proteasome Activity

Miettinen et al. (2017) in "The EMBO Journal" revealed palbociclib's effect on the 20S proteasome in breast cancer cells. This discovery could be significant for developing palbociclib-succinic acid combinations targeting proteasome activity (Miettinen et al., 2017).

Succinic Acid's Industrial Applications

Zeikus et al. (1999) in "Applied Microbiology and Biotechnology" detailed the industrial applications of succinic acid. Understanding its wide range of uses could provide insights into its potential synergies with palbociclib (Zeikus et al., 1999).

properties

Product Name

Palbociclib-Succinic acid

Molecular Formula

C28H33N7O5

Molecular Weight

547.616

IUPAC Name

4-(4-(6-((6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazin-1-yl)-4-oxobutanoic acid

InChI

InChI=1S/C28H33N7O5/c1-17-21-16-30-28(32-26(21)35(19-5-3-4-6-19)27(40)25(17)18(2)36)31-22-8-7-20(15-29-22)33-11-13-34(14-12-33)23(37)9-10-24(38)39/h7-8,15-16,19H,3-6,9-14H2,1-2H3,(H,38,39)(H,29,30,31,32)

InChI Key

CRYHQIUZDOTVPQ-UHFFFAOYSA-N

SMILES

O=C1C(C(C)=O)=C(C2=CN=C(N=C2N1C3CCCC3)NC4=NC=C(C=C4)N5CCN(C(CCC(O)=O)=O)CC5)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Palbociclib-Succinic acid, Palbociclib-hemi Succinic acid;  Palbociclib-Succinate,

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Palbociclib-Succinic acid
Reactant of Route 2
Reactant of Route 2
Palbociclib-Succinic acid
Reactant of Route 3
Reactant of Route 3
Palbociclib-Succinic acid
Reactant of Route 4
Reactant of Route 4
Palbociclib-Succinic acid
Reactant of Route 5
Reactant of Route 5
Palbociclib-Succinic acid
Reactant of Route 6
Palbociclib-Succinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.